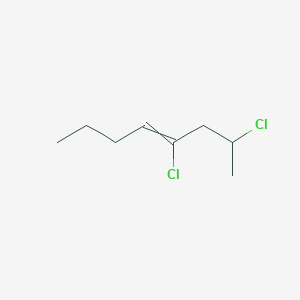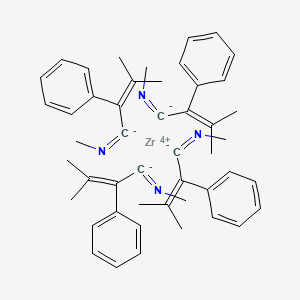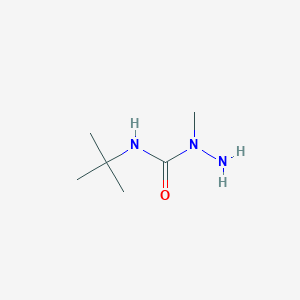
N-tert-Butyl-1-methylhydrazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butyl-1-methylhydrazine-1-carboxamide is a chemical compound with the molecular formula C6H14N2O2. . This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-tert-Butyl-1-methylhydrazine-1-carboxamide can be synthesized through the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by copper(II) trifluoromethanesulfonate (Cu(OTf)2). This reaction is typically carried out under solvent-free conditions at room temperature . Another method involves the condensation of carboxylic acids with tert-butyl amines using condensing agents such as 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-Butyl-1-methylhydrazine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include di-tert-butyl dicarbonate, nitriles, and copper(II) trifluoromethanesulfonate (Cu(OTf)2) . The reactions are typically carried out under solvent-free conditions at room temperature .
Major Products Formed
The major products formed from the reactions of this compound include various N-tert-butyl amides and hydrazine derivatives .
Aplicaciones Científicas De Investigación
N-tert-Butyl-1-methylhydrazine-1-carboxamide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to produce N-tert-butyl amides and other derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: this compound is used in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-tert-Butyl-1-methylhydrazine-1-carboxamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to the modification of protein structure and function . The specific pathways involved in its mechanism of action depend on the target enzyme or protein.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-tert-Butyl-1-methylhydrazine-1-carboxamide include:
- N-(tert-Butoxycarbonyl)-N-methylhydrazine
- tert-Butyl N-[1-(hydrazinecarbonyl)-1-methylethyl]carbamate
Uniqueness
This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets
Propiedades
Número CAS |
62917-68-4 |
|---|---|
Fórmula molecular |
C6H15N3O |
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
1-amino-3-tert-butyl-1-methylurea |
InChI |
InChI=1S/C6H15N3O/c1-6(2,3)8-5(10)9(4)7/h7H2,1-4H3,(H,8,10) |
Clave InChI |
HRVCLEVGEMRHOF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)N(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dichloro-1-[(2-methyl-5-nitrophenyl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B14502829.png)
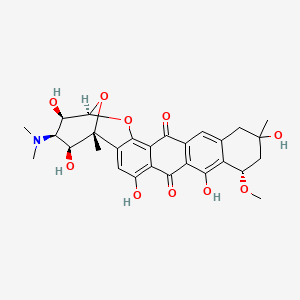

![2-{[4-(Methanesulfonyl)phenyl]sulfanyl}thiophene](/img/structure/B14502846.png)

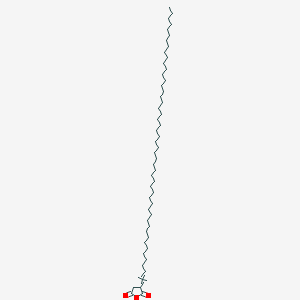
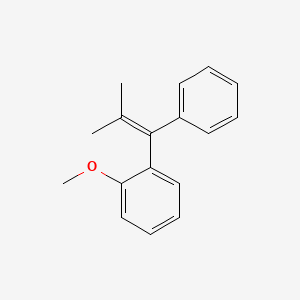
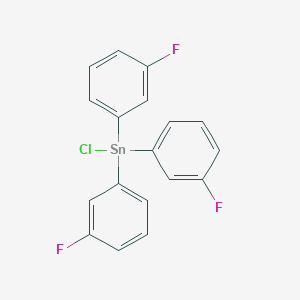
![(NZ)-N-[1,2-di(pyrazin-2-yl)ethylidene]hydroxylamine](/img/structure/B14502871.png)
![2-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]-1H-benzimidazole](/img/structure/B14502883.png)

